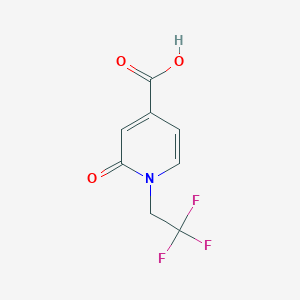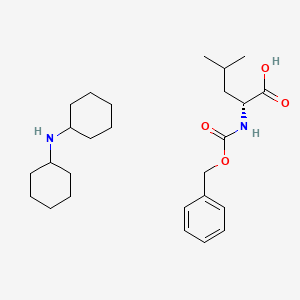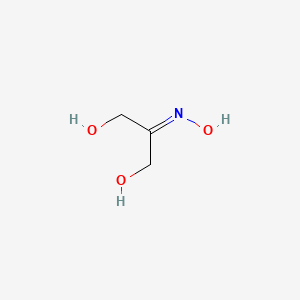
1,3-Dihydroxyacetone Oxime
説明
1,3-Dihydroxyacetone Oxime, also known as 1,3-Dihydroxypropan-2-one oxime, is a chemical compound with the molecular formula C3H7NO3 . It has a molecular weight of 105.09 g/mol . This compound is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 1,3-Dihydroxyacetone Oxime includes a hydroxyl group, a carbonyl group, and an oxime group . The InChI code for this compound is 1S/C3H7NO3/c5-1-3(2-6)4-7/h5-6H,1-2H2 .
Chemical Reactions Analysis
1,3-Dihydroxyacetone Oxime can participate in various chemical reactions. For example, it can react with diamminediaquaplatinum (II) to produce zwitterionic diammine (3-hydroxy-2-(oxidoimino)propan-1-olato-κ2 N,O) platinum (II) complexes . More research is needed to fully understand the range of chemical reactions this compound can undergo .
Physical And Chemical Properties Analysis
1,3-Dihydroxyacetone Oxime has a molecular weight of 105.09 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The compound’s rotatable bond count is 2 . Its exact mass and monoisotopic mass are both 105.042593085 g/mol . The topological polar surface area of the compound is 73 Ų .
科学的研究の応用
Self-Tanning Agent in Cosmetic Formulations
- Field : Cosmetology
- Application : DHA is used as a self-tanning agent in cosmetic formulations . It reacts with amino acids in the skin cuticle to generate a brown protective film .
- Method : The compound is typically applied topically in a cream or lotion. The reaction with skin proteins occurs at room temperature .
- Results : The application of DHA results in a temporary tan that can last several days. It’s a safe and effective method for achieving a tanned appearance without sun exposure .
Industrial Production of Biodegradable Polymers
- Field : Polymer Chemistry
- Application : DHA serves as a building block for the synthesis of new non-toxic and biodegradable polymers .
- Method : The exact methods can vary, but typically involve polymerization reactions where DHA is incorporated into the polymer structure .
- Results : The resulting polymers have potential applications in various fields, including biomedicine and environmental science .
Production of Fine Chemicals
- Field : Industrial Chemistry
- Application : DHA is an essential precursor for the production of different fine chemicals .
- Method : The methods of application can vary widely depending on the specific fine chemical being produced .
- Results : The use of DHA as a precursor can lead to the production of a wide range of fine chemicals with various applications .
Food Additive
- Field : Food Industry
- Application : DHA has been proposed as a food additive, where it effectively promoted body fat reduction and increased endurance .
- Method : DHA can be added to food products during the manufacturing process .
- Results : The addition of DHA to food products can have potential health benefits, such as promoting fat reduction and increasing endurance .
Safety And Hazards
将来の方向性
The future directions of 1,3-Dihydroxyacetone Oxime research could involve optimizing its metabolic pathway and production process, simplifying its separation and purification routes, and harnessing its peculiar reactivity to address current sustainability challenges encountered in the synthesis of specialty polymers . Further studies could also explore its potential applications in diverse fields .
特性
IUPAC Name |
2-hydroxyiminopropane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3/c5-1-3(2-6)4-7/h5-7H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SESFQRDUAZRWAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=NO)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40659894 | |
| Record name | 2-(Hydroxyimino)propane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dihydroxyacetone Oxime | |
CAS RN |
37110-18-2 | |
| Record name | 2-(Hydroxyimino)propane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



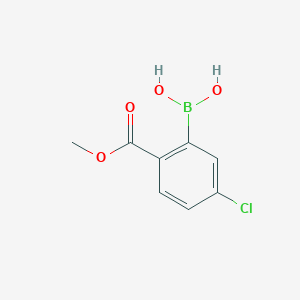

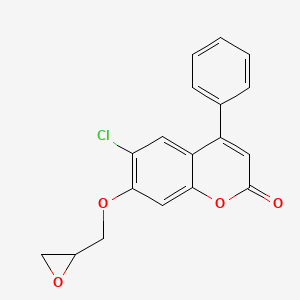
![2'-cyclopentyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1417887.png)
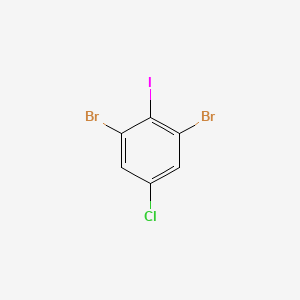
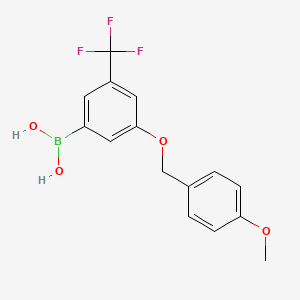
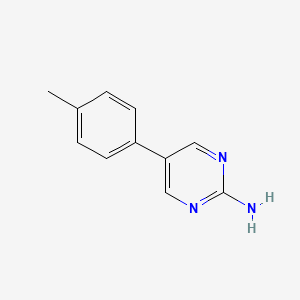
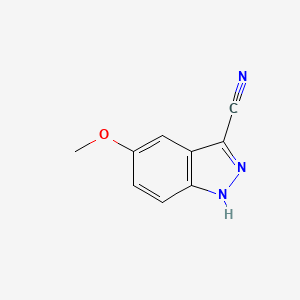
![2-[(4-Chlorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1417894.png)
![4-[(Dimethylsulfamoyl)(methyl)amino]benzoic acid](/img/structure/B1417897.png)
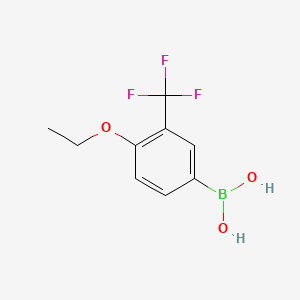
![ethyl 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B1417899.png)
